Naphtho[2,3-d]thiazole-2(3H)-thione
Description
Significance of Fused Heterocyclic Scaffolds in Chemical Research
Fused heterocyclic scaffolds are complex molecular architectures that are central to the field of chemical research, particularly in medicinal chemistry and materials science. These structures, which consist of at least two rings sharing a common bond, one of which contains a heteroatom such as nitrogen, sulfur, or oxygen, are prevalent in a vast number of biologically active compounds. researchgate.net More than 90% of new drugs contain a heterocyclic component, underscoring their importance in the pharmaceutical industry. researchgate.net
The structural rigidity and diverse functionality of fused heterocycles make them ideal candidates for drug design. They serve as versatile building blocks for creating novel therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govfabad.org.tr The ability to modify these scaffolds allows for the fine-tuning of their pharmacokinetic and pharmacodynamic profiles, enhancing their efficacy and reducing potential toxicity. fabad.org.tr The development of innovative synthetic methodologies to access these complex structures is a significant focus of contemporary organic chemistry, as it expands the chemical space available for drug discovery. jmchemsci.com
Contextualization of Naphtho[2,3-d]thiazole-2(3H)-thione within Naphthoquinone and Thiazole (B1198619) Chemistry
The chemical identity of this compound is intrinsically linked to its constituent parts: a naphthoquinone core and a thiazole ring system. The 1,4-naphthoquinone (B94277) structure is a common motif in numerous natural products and is associated with a wide array of biological activities, including enzyme inhibition and anticancer properties. beilstein-journals.org Derivatives of naphthoquinone are known to exert their pharmacological effects through redox cycling, which can lead to the generation of reactive oxygen species. nih.gov
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is another privileged scaffold in medicinal chemistry. Thiazole derivatives exhibit a broad spectrum of therapeutic applications, including as antimicrobial, anticancer, and anti-inflammatory agents. fabad.org.tr The incorporation of the thiazole moiety is a key feature in several FDA-approved drugs. fabad.org.tr
The fusion of these two pharmacologically significant units in the Naphtho[2,3-d]thiazole (B11907443) framework creates a hybrid molecule with the potential for unique biological and chemical properties. The specific subject of this article, this compound, is characterized by the presence of a thione group (C=S) at the 2-position of the thiazole ring. This feature distinguishes it from the more commonly researched naphtho[2,3-d]thiazole-4,9-dione (B78148) derivatives. The synthesis of such thiones can be achieved through specific chemical transformations, for instance, by the reaction of the corresponding methylene-activated thiazole with elemental sulfur or sulfur monochloride. beilstein-journals.org
Current Research Landscape and Emerging Areas for this compound
Current research on the Naphtho[2,3-d]thiazole scaffold is vibrant, with a primary focus on its dione (B5365651) derivatives for various therapeutic applications. These derivatives have been investigated for their potential as anticancer agents, with some compounds showing cytotoxic effects against various cancer cell lines. nih.govmdpi.comnih.gov The proposed mechanism for their anticancer activity often involves the inhibition of key enzymes like DNA topoisomerase IIβ. mdpi.com
Furthermore, certain Naphtho[2,3-d]thiazole-4,9-dione derivatives have demonstrated significant antimicrobial activity, particularly against Staphylococcus strains, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com These compounds are also being explored for their fluorescent properties, which could lead to the development of novel theranostic agents that combine diagnostic imaging with therapeutic action. mdpi.comresearchgate.net
While direct research on this compound is less prevalent in the current literature, the established biological activities of its structural analogues suggest several emerging areas for investigation. The thione group can significantly alter the electronic properties and binding affinities of the molecule compared to its dione counterparts, potentially leading to novel mechanisms of action and therapeutic targets. Future research could explore the synthesis of a library of this compound derivatives and screen them for a range of biological activities, thereby unlocking the full potential of this specific heterocyclic system.
Interactive Data Table: Research on Naphtho[2,3-d]thiazole Derivatives
| Derivative Class | Research Focus | Example Activities |
| Naphtho[2,3-d]thiazole-4,9-diones | Anticancer | Cytotoxic against breast, cervical, and gastric cancer cell lines. mdpi.com |
| Naphtho[2,3-d]thiazole-4,9-diones | Antimicrobial | Potent activity against Staphylococcus aureus and MRSA. mdpi.com |
| Naphtho[2,3-d]thiazole-4,9-diones | Photophysical Properties | Exhibit fluorescence in solution and solid state. mdpi.comresearchgate.net |
| Thiopyrano[2,3-d]thiazoles with Naphthoquinone | Anticancer | Moderate selectivity against melanoma cancer cells. nih.gov |
| Thiopyrano[2,3-d]thiazoles with Naphthoquinone | Antimycobacterial | Promising activity with low toxicity. nih.gov |
Structure
2D Structure
Properties
CAS No. |
13331-30-1 |
|---|---|
Molecular Formula |
C11H7NS2 |
Molecular Weight |
217.3 g/mol |
IUPAC Name |
3H-benzo[f][1,3]benzothiazole-2-thione |
InChI |
InChI=1S/C11H7NS2/c13-11-12-9-5-7-3-1-2-4-8(7)6-10(9)14-11/h1-6H,(H,12,13) |
InChI Key |
IHUDAVOKNKHDNA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC(=S)S3 |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC(=S)S3 |
Synonyms |
Naphtho[2,3-d]thiazole-2(3H)-thione (9CI) |
Origin of Product |
United States |
Synthetic Methodologies for Naphtho 2,3 D Thiazole 2 3h Thione and Its Derivatives
Cyclization Reactions for Thiazole (B1198619) Ring Formation
The formation of the thiazole ring fused to a naphthalene (B1677914) core is the cornerstone of synthesizing naphtho[2,3-d]thiazole-2(3H)-thione. Several key cyclization strategies have been established.
Reaction of 2-Aminonaphthalene Derivatives with Carbon Disulfide
A prevalent and fundamental method for constructing the this compound skeleton involves the reaction of a 2-aminonaphthalene derivative with carbon disulfide. This reaction proceeds via an in situ generated dithiocarbamate (B8719985) intermediate, which then undergoes cyclization to form the thiazole-2-thione ring system.
For instance, the synthesis of 2-(methylthio)naphtho[2,3-d]thiazole-4,9-dione has been achieved starting from 2-amino-3-chloronaphthalene-1,4-dione. mdpi.com The initial step involves the reaction of the aminonaphthalene with carbon disulfide in the presence of a base like sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO). mdpi.com This is followed by the addition of an alkylating agent, such as dimethyl sulfate, to yield the S-methylated product. mdpi.com The resulting 2-(methylthio) derivative can then be further modified.
| Starting Material | Reagents | Product | Yield (%) |
| 2-Amino-3-chloronaphthalene-1,4-dione | 1. CS₂, NaOH, DMSO; 2. (CH₃)₂SO₄ | 2-(Methylthio)naphtho[2,3-d]thiazole-4,9-dione | 91 |
Multi-Component Reactions for Thiazole-2(3H)-thiones
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules in a single step. For the synthesis of thiazole-2(3H)-thiones, MCRs involving in situ generated 1-azadienes and carbon disulfide have been reported for the creation of 3,6-dihydro-2H-1,3-thiazine-2-thiones. nih.gov While not directly yielding the naphtho-fused system, this methodology highlights the potential of MCRs in constructing the core thiazole-2-thione heterocycle, which could be adapted for naphthyl substrates. This one-pot protocol allows for rapid access to a library of compounds with diverse substitutions. nih.gov
A one-pot, three-component synthesis of bis[2-imino-3-(substituted)-4-phenyl-3H-thiazole] derivatives has also been described, involving the condensation of diamines, various isothiocyanates, and phenacyl bromide. clockss.org This demonstrates the utility of MCRs in constructing related thiazole systems.
Sulfur Monochloride-Mediated Annulation and Thioxo Conversion
Sulfur monochloride (S₂Cl₂) serves as a key reagent in the synthesis of fused thiazole systems. It can be utilized for the annulation of a thiazole ring onto a quinone backbone. For example, the reaction of 2-(dialkylamino)naphthoquinones with sulfur monochloride in the presence of a base like 1,4-diazabicyclooctane (DABCO) can lead to the formation of 2,3-dihydronaphtho[2,3-d] mdpi.comdocumentsdelivered.comthiazole-4,9-diones. beilstein-journals.org
Furthermore, sulfur monochloride can be employed to convert a methylene (B1212753) group adjacent to the thiazole nitrogen into a thioxo group. This transformation has been demonstrated in the conversion of 3-methyl-2,3-dihydronaphtho[2,3-d] mdpi.comdocumentsdelivered.comthiazole-4,9-dione to 3-methyl-2-thioxo-2,3-dihydronaphtho[2,3-d] mdpi.comdocumentsdelivered.comthiazole-4,9-dione. beilstein-journals.orgnih.gov This reaction typically proceeds by heating the thiazole derivative with sulfur monochloride and DABCO. beilstein-journals.orgnih.gov
Strategies for Derivatization of this compound Analogues
Once the core this compound structure is established, further derivatization allows for the exploration of structure-activity relationships and the fine-tuning of material properties.
Substitution Reactions on the Thiazole Moiety (e.g., position 2)
The substituent at the 2-position of the naphtho[2,3-d]thiazole (B11907443) ring is a common site for modification. A versatile precursor for such derivatization is 2-(methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione, which can be prepared by the oxidation of the corresponding 2-(methylthio) derivative using an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA). mdpi.com The methylsulfinyl group acts as a good leaving group, allowing for nucleophilic substitution reactions with various amines. mdpi.com
| Precursor | Reagent | Product | Yield (%) |
| 2-(Methylthio)naphtho[2,3-d]thiazole-4,9-dione | mCPBA | 2-(Methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione | 68 |
Introduction of Nitrogen-Containing Heterocycles
The introduction of nitrogen-containing heterocycles at the 2-position of the naphtho[2,3-d]thiazole-4,9-dione (B78148) core has been shown to significantly influence the photophysical and biological properties of these compounds. mdpi.com By reacting 2-(methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione with various cyclic amines, a range of derivatives can be synthesized in moderate to good yields. mdpi.com This approach has been successfully used to introduce moieties such as morpholine, thiomorpholine (B91149), piperidine (B6355638), and 4-methylpiperazine. mdpi.com
| Amine | Product | Yield (%) |
| Benzylamine | 2-(Benzylamino)naphtho[2,3-d]thiazole-4,9-dione | Not specified |
| Morpholine | 2-Morpholinonaphtho[2,3-d]thiazole-4,9-dione | 70 |
| Thiomorpholine | 2-Thiomorpholinonaphtho[2,3-d]thiazole-4,9-dione | 60 |
| Piperidine | 2-(Piperidin-1-yl)naphtho[2,3-d]thiazole-4,9-dione | 70 |
| 4-Methylpiperazine | 2-(4-Methylpiperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione | 68 |
Functionalization via Alkylation and Acylation Reactions
The core structure of this compound and its derivatives can be chemically modified through alkylation and acylation reactions to introduce various functional groups. These modifications are instrumental in creating a diverse library of compounds for further study.
One notable transformation involves the conversion of a thiazole to a thiazole-2-thione. For instance, 3-methyl-2,3-dihydronaphtho[2,3-d] mdpi.comnih.govthiazole-4,9-dione can be reacted with a complex of sulfur monochloride and DABCO to yield the corresponding thiazole-2-thione. nih.gov This reaction demonstrates the thionation of the thiazole ring. Similarly, treating 3-methyl-2,3-dihydroanthra[2,3-d] mdpi.comnih.govthiazole-4,11-diones with the same complex results in the formation of the analogous anthraquinonothiazole-2-thiones. nih.govbeilstein-journals.org The structure of these thiones is confirmed by the characteristic C=S signal in their 13C NMR spectra. beilstein-journals.org
Furthermore, the naphtho[2,3-d]thiazole-4,9-dione scaffold can be functionalized at the 2-position. Starting from 2-amino-3-chloronaphthalene-1,4-dione, a two-step synthesis yields 2-(methylthio)naphtho[2,3-d]thiazole-4,9-dione. mdpi.com This intermediate can then be oxidized to 2-(methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione, which serves as a precursor for introducing various amine-containing heterocyclic groups at the 2-position. mdpi.com Reactions with morpholine, thiomorpholine, piperidine, and 4-methylpiperazine lead to the formation of the corresponding 2-substituted naphtho[2,3-d]thiazole-4,9-dione derivatives. mdpi.com
Table 1: Functionalization of Naphtho[2,3-d]thiazole Derivatives
| Starting Material | Reagent(s) | Product | Reference |
| 3-methyl-2,3-dihydronaphtho[2,3-d] mdpi.comnih.govthiazole-4,9-dione | S₂Cl₂/DABCO complex | Naphthoquinonothiazole-2-thione | nih.gov |
| 3-methyl-2,3-dihydroanthra[2,3-d] mdpi.comnih.govthiazole-4,11-diones | S₂Cl₂/DABCO complex | Anthraquinonothiazole-2-thiones | nih.govbeilstein-journals.org |
| 2-(methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione | Morpholine | 2-morpholinonaphtho[2,3-d]thiazole-4,9-dione | mdpi.com |
| 2-(methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione | Thiomorpholine | 2-thiomorpholinonaphtho[2,3-d]thiazole-4,9-dione | mdpi.com |
| 2-(methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione | Piperidine | 2-(piperidin-1-yl)naphtho[2,3-d]thiazole-4,9-dione | mdpi.com |
| 2-(methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione | 4-methylpiperazine | 2-(4-methylpiperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione | mdpi.com |
Environmentally Benign Synthetic Approaches for Thiazole Derivatives
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiazole derivatives to minimize environmental impact and reduce the use of hazardous materials. nih.govbepls.com These approaches focus on the use of greener solvents, recyclable catalysts, and alternative energy sources. nih.govbepls.combohrium.com
Catalyst-Free and Additive-Free Reaction Protocols
Significant progress has been made in developing catalyst-free and additive-free methods for the synthesis of thiazole derivatives, which simplifies reaction procedures and reduces chemical waste. bepls.com One such method involves the one-pot, three-component reaction of amines, isothiocyanates, and nitroepoxides in THF to produce 2-iminothiazoles in high yields. bohrium.comnih.govresearchgate.net This reaction proceeds through the in-situ formation of thiourea (B124793), followed by ring-opening of the nitroepoxide, cyclization, and dehydration. nih.govresearchgate.net Another catalyst-free approach is the synthesis of 2-aminothiazoles from α-diazoketones and thiourea in PEG-400. bepls.com Additionally, 4-substituted-2-(alkylsulfanyl)thiazoles can be synthesized by refluxing dithiocarbamates and α-halocarbonyl compounds in water without a catalyst. bepls.com
Utilization of Green Solvents and Recyclable Catalysts
The use of environmentally friendly solvents and recyclable catalysts is a cornerstone of green chemistry in thiazole synthesis. nih.govosi.lv Water, ethanol, and polyethylene (B3416737) glycol (PEG) are examples of green solvents that are being used as alternatives to hazardous organic solvents like DMF and pyridine. bepls.combohrium.comnih.gov For instance, the synthesis of thiazole derivatives has been successfully carried out in water and ethanol. bepls.comnih.gov
Recyclable catalysts, such as silica-supported tungstosilisic acid and NiFe2O4 nanoparticles, have been employed for the synthesis of thiazole scaffolds. mdpi.comnih.govacs.org These catalysts can be easily recovered after the reaction and reused multiple times without a significant loss of activity, making the process more economical and sustainable. mdpi.comnih.govnih.gov For example, NiFe2O4 nanoparticles have been used as a reusable catalyst in an ethanol:water solvent system for the one-pot, multicomponent synthesis of novel thiazole scaffolds. nih.govacs.org Similarly, palladium-metalated porous organic polymers have been developed as recyclable catalysts for the chemioselective synthesis of thiazoles. acs.org Chitosan-based hydrogels have also emerged as effective and eco-friendly biocatalysts. mdpi.comnih.govbohrium.comacs.org
Table 2: Green Solvents and Recyclable Catalysts in Thiazole Synthesis
| Green Approach | Example | Application | Reference |
| Green Solvent | Water | Synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles | bepls.com |
| Green Solvent | Ethanol:Water (1:1) | One-pot synthesis of thiazole scaffolds | nih.govacs.org |
| Green Solvent | L-proline-ethylene glycol mixture | Synthesis of thiazolo[5,4-d]thiazoles | nih.gov |
| Recyclable Catalyst | Silica supported tungstosilisic acid | Synthesis of Hantzsch thiazole derivatives | mdpi.com |
| Recyclable Catalyst | NiFe₂O₄ Nanoparticles | One-pot synthesis of thiazole scaffolds | nih.govacs.org |
| Recyclable Catalyst | Palladium-metalated porous organic polymers | Chemioselective synthesis of thiazoles | acs.org |
| Recyclable Catalyst | Chitosan-based hydrogels | Synthesis of novel thiazole derivatives | mdpi.comnih.govbohrium.comacs.org |
| Recyclable Catalyst | Magnetic nano zirconia–sulfuric acid | Synthesis of thiazole derivatives | bakhtiniada.ru |
Microwave-Assisted and Ultrasonic-Mediated Synthesis
Microwave irradiation and ultrasound have been widely adopted as alternative energy sources in the synthesis of thiazole derivatives, often leading to shorter reaction times, higher yields, and purer products compared to conventional heating methods. nih.govbepls.comresearchgate.net
Microwave-assisted synthesis has been successfully used for various thiazole-forming reactions. bepls.comresearchgate.net For example, the condensation of ketones with thiourea in DMF under microwave irradiation significantly enhances the reaction rate. researchgate.net Microwave-assisted synthesis has also been employed in the preparation of trisubstituted thiazoles and hydrazinyl thiazoles, offering advantages like reduced reaction times and the absence of harmful by-products. bepls.com The synthesis of various triazole and thiadiazole derivatives has also been achieved efficiently using microwave irradiation. nih.govscielo.brmdpi.com
Ultrasonic irradiation is another energy-efficient technique that has been applied to the synthesis of thiazole derivatives. mdpi.comnih.govwisdomlib.org The use of ultrasound can lead to high yields in very short reaction times. wisdomlib.org For instance, the synthesis of novel thiazole derivatives has been achieved with high efficiency using a recyclable chitosan (B1678972) hydrogel biocatalyst under ultrasonic irradiation. mdpi.comnih.gov This method offers mild reaction conditions and the ability to reuse the catalyst. mdpi.comnih.gov The synthesis of new Hantzsch thiazole derivatives has also been developed using ultrasonic irradiation in the presence of a reusable catalyst. mdpi.com
Structure Activity Relationship Sar Studies of Naphtho 2,3 D Thiazole 2 3h Thione Derivatives
Influence of Substituent Modifications on Biological Efficacy
The introduction of various functional groups at different positions on the Naphtho[2,3-d]thiazole (B11907443) core can dramatically alter its pharmacological profile. Scientists have systematically explored these modifications to identify key structural features that enhance desired biological activities, such as anticancer and antimicrobial effects.
The thiazole (B1198619) ring is a common feature in many FDA-approved drugs and serves as a versatile scaffold for developing new therapeutic agents due to its wide range of biological activities. nih.gov Modifications to this ring in Naphtho[2,3-d]thiazole derivatives have been shown to be a productive strategy for enhancing bioactivity.
A study on Naphtho[2,3-d]thiazole-4,9-dione (B78148) derivatives revealed that introducing nitrogen-containing heterocyclic groups at the 2-position of the thiazole ring could induce potent antimicrobial activity. mdpi.com Specifically, derivatives containing a thiomorpholine (B91149) or a 4-methylpiperazine group showed significant efficacy against pathogenic bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). mdpi.com In contrast, substitutions with benzylamine, morpholine, and piperidine (B6355638) resulted in less active compounds. mdpi.com
In the context of anticancer activity, SAR studies on a series of thiazole-naphthalene derivatives identified that a free amine group on the thiazole ring was favorable for potent antiproliferative effects. nih.gov Conversely, the introduction of most fatty acyl groups (such as CH₃CO, C₂H₅CO) to the aminothiazole significantly diminished this activity. nih.gov However, a notable exception was the introduction of a trichloroacetyl group (Cl₃CCO), which markedly improved the antiproliferative potency against cancer cell lines. nih.gov This highlights that the electronic and steric properties of the substituent on the thiazole ring are critical determinants of biological function. General SAR analysis has also shown that the presence of electron-withdrawing groups on moieties attached to the thiazole ring can be beneficial for activity. nih.gov
| Core Scaffold | Substituent at Thiazole Ring (Position 2) | Observed Biological Activity | Reference |
|---|---|---|---|
| Naphtho[2,3-d]thiazole-4,9-dione | Thiomorpholine | Potent antimicrobial activity against S. aureus and MRSA | mdpi.com |
| Naphtho[2,3-d]thiazole-4,9-dione | 4-Methylpiperazine | Potent antimicrobial activity against S. aureus and MRSA | mdpi.com |
| Naphtho[2,3-d]thiazole-4,9-dione | Morpholine | Less potent antimicrobial activity | mdpi.com |
| Thiazole-naphthalene | Free Amine (-NH₂) | Most active antiproliferative compound in its series | nih.gov |
| Thiazole-naphthalene | Fatty Acyl Groups (e.g., -NHCOCH₃) | Significantly decreased antiproliferative activity | nih.gov |
| Thiazole-naphthalene | Trichloroacetyl Group (-NHCOCl₃) | Significantly improved antiproliferative activity | nih.gov |
The naphthalene (B1677914) ring system is present in numerous biologically active compounds and is known to contribute to anti-inflammatory, antibacterial, and anticancer properties. nih.gov Modifying this part of the Naphtho[2,3-d]thiazole structure offers another avenue to tune biological efficacy. The naphthalene moiety can improve the chemical and metabolic stability of a molecule while maintaining its pharmacological action. nih.gov
In the development of anticancer agents, substitutions on a phenyl ring attached to the naphthalene portion of the scaffold were shown to have a profound impact on antiproliferative activity. nih.gov For instance, a derivative with a 4-ethoxy group on the phenyl ring was found to be the most potent compound in its series. nih.gov Replacing this with a 4-methoxy group led to a slight decrease in activity, while substitution with a 2-bromo-3,4,5-trimethoxyphenyl group resulted in a remarkable drop in efficacy. nih.gov These findings underscore the sensitivity of the biological activity to the electronic and steric nature of substituents on the extended naphthalene system.
| Core Scaffold | Substituent on Naphthalene-Attached Phenyl Ring | Relative Antiproliferative Activity (MCF-7 cells) | Reference |
|---|---|---|---|
| Thiazole-naphthalene | 4-Ethoxy | Highest (IC₅₀ = 0.48 µM) | nih.gov |
| Thiazole-naphthalene | 4-Methoxy | Slightly lower activity | nih.gov |
| Thiazole-naphthalene | 2-Bromo-3,4,5-trimethoxy | Remarkably decreased activity | nih.gov |
Stereochemical and Conformational Aspects in Biological Interactions
Computational studies on related thieno-thiazolostilbenes, which also feature a thiazole ring linked to other aromatic systems, have shown that the planarity of the molecule is crucial. Trans-isomers, which can adopt a coplanar conformation, allow for efficient π-electron conjugation across the scaffold. In contrast, cis-isomers are often forced into a non-planar geometry due to steric hindrance, which can be detrimental to activity. This suggests that a relatively flat molecular architecture may be required for optimal binding to a planar pocket in a biological target.
Molecular docking studies provide further insight into these interactions. For some thiazole derivatives, specific hydrogen bonds between the nitrogen atom of the thiazole ring and amino acid residues (like serine) in the target's active site are critical for high-affinity binding. nih.gov Additionally, the aromatic rings of the thiazole and naphthalene moieties often engage in hydrophobic and π-π stacking interactions with amino acids such as tryptophan, phenylalanine, and leucine, which further stabilize the molecule within the binding pocket. nih.govnih.gov Conformational analysis of the flexible bonds within these molecules, such as the C-N/N-N bonds in tethered side chains, is also important for understanding how they adopt the correct orientation for biological activity. dntb.gov.ua
Quantitative Structure-Activity Relationship (QSAR) Modeling for Optimized Naphtho[2,3-d]thiazole-2(3H)-thione Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of novel molecules, thereby guiding the design of more potent analogues and reducing the need for extensive synthesis and testing. researchgate.netnih.gov
Both 2D and 3D-QSAR models have been developed for various series of thiazole derivatives. researchgate.net These models are built using a "training set" of molecules with known activities and are then validated using a "test set" to ensure their predictive power. nih.gov Statistical parameters such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²) are used to assess the reliability of the models. researchgate.net
2D-QSAR studies relate biological activity to molecular descriptors calculated from the 2D structure, such as topological indices and physicochemical properties (e.g., LogP). For some antimicrobial thiazole derivatives, 2D-QSAR models have revealed that specific descriptors are major contributors to their inhibitory activity. researchgate.net
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMSIA), go a step further by considering the 3D properties of the molecules. These models map the steric, electrostatic, and hydrophobic fields around the molecules to identify regions where modifications are likely to enhance or diminish activity. For example, 3D-QSAR studies on thiazole derivatives have shown that electrostatic effects can dominantly determine binding affinities. researchgate.net The resulting contour maps from CoMSIA can visually guide chemists to place bulky groups, hydrogen bond donors/acceptors, or hydrophobic moieties in specific locations to optimize interactions with the biological target.
These QSAR models serve as powerful tools for the rational design of new this compound analogues with improved and optimized biological efficacy.
Mechanistic Investigations of Biological Activities
Mechanisms of Antimicrobial Activity
The antimicrobial prowess of naphtho[2,3-d]thiazole (B11907443) derivatives extends to both bacteria and fungi, with researchers identifying several key mechanisms of action.
Derivatives of naphtho[2,3-d]thiazole have shown considerable promise in combating formidable bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). One derivative, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), has been a particular focus of study. nih.gov Research has demonstrated that PNT is readily taken up by Staphylococcus epidermidis, Staphylococcus aureus, and MRSA cells. nih.gov
Once inside the bacterial cell, PNT wreaks havoc. Transmission electron microscopy has revealed that treatment with PNT leads to the hollowing out of the bacterial cytoplasm, a clear sign of cellular disruption. nih.gov While the bacterial membrane itself does not appear to disintegrate, this internal disorganization is catastrophic for the cell. nih.gov A crucial aspect of PNT's antibacterial mechanism is its ability to inhibit DNA gyrase, an essential enzyme for DNA replication and repair in bacteria. nih.gov An in vitro assay showed a dose-dependent decrease in DNA gyrase activity with increasing concentrations of PNT, confirming this mode of action. nih.gov
Furthermore, some thiazolylketenyl quinazolinone derivatives, which incorporate a thiazole (B1198619) ring, have exhibited potent activity against MRSA. mdpi.com These compounds can disrupt the integrity of the bacterial cell membrane, leading to the leakage of proteins. mdpi.com They also interfere with DNA replication by intercalating with the bacterial DNA. mdpi.com This dual-pronged attack makes them particularly effective.
The following table summarizes the minimum inhibitory concentrations (MICs) of selected naphtho[2,3-d]thiazole derivatives against various Staphylococcus strains.
| Compound | Bacterial Strain | MIC (µg/mL) |
| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | S. epidermidis | Not specified in provided text |
| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | S. aureus | Not specified in provided text |
| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | MRSA | Not specified in provided text |
| N-(4,9-dioxo-4,9-dihydronaphtho[2,3-d]thiazol-2-yl)benzamide (TBA) | S. epidermidis | 40 ± 0 |
| N-(4,9-dioxo-4,9-dihydronaphtho[2,3-d]thiazol-2-yl)benzamide (TBA) | S. aureus | 40 ± 0 |
| N-(4,9-dioxo-4,9-dihydronaphtho[2,3-d]thiazol-2-yl)benzamide (TBA) | MRSA | 40 ± 0 |
| Thiazolylketenyl quinazolinone (TQ 4) | MRSA | 0.5 |
| Thiazolylketenyl quinazolinone (TQ 4) | E. coli 25922 | 0.5 |
Data sourced from multiple studies. nih.govmdpi.com
The antifungal activity of the broader thiazole class of compounds, which includes naphtho[2,3-d]thiazole derivatives, has been well-documented. nih.govnih.gov While the precise mechanisms for all derivatives are still under investigation, studies on various thiazole-containing molecules provide significant insights.
A primary target for many antifungal agents is the fungal cell membrane, and specifically, the synthesis of ergosterol (B1671047), a vital component of this membrane. mdpi.com Azole antifungals, a major class of drugs, function by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis. mdpi.com This disruption of the cell membrane's integrity leads to increased permeability and ultimately, cell death. mdpi.com
Another key target is the fungal cell wall. nih.gov Some antifungal agents, like echinocandins, inhibit the synthesis of β-1,3-D-glucan, a critical polysaccharide in the fungal cell wall. nih.govmdpi.com Studies on newly synthesized thiazole derivatives have suggested that their mode of action may involve interference with the structure of the fungal cell wall and/or the cell membrane. nih.govnih.gov For instance, tests using sorbitol, which stabilizes the fungal cell wall, showed that the minimum inhibitory concentrations (MICs) of certain thiazole derivatives against Candida albicans increased significantly, indicating that the cell wall is a likely target. researchgate.net
The following table displays the minimum inhibitory concentrations (MICs) of selected thiazole derivatives against Candida albicans.
| Compound | Fungal Strain | MIC Range (µg/mL) |
| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans (clinical isolates) | 0.008 - 7.81 |
Data sourced from a study on newly synthesized thiazole derivatives. nih.gov
Mechanisms of Anticancer Activity
The naphtho[2,3-d]thiazole scaffold has proven to be a fertile ground for the development of potent anticancer agents, with several distinct mechanisms of action being elucidated.
A significant number of thiazole-naphthalene derivatives exert their anticancer effects by targeting tubulin, the protein subunit of microtubules. nih.govnih.gov Microtubules are dynamic structures essential for cell division, intracellular transport, and the maintenance of cell shape. By disrupting microtubule dynamics, these compounds can halt the cell cycle and induce cell death, making them attractive anticancer agents. nih.gov
One particularly active derivative, designated as compound 5b in a key study, was found to be a potent inhibitor of tubulin polymerization with an IC₅₀ value of 3.3 µM. nih.govresearchgate.net This was superior to the known tubulin inhibitor colchicine (B1669291) (IC₅₀ = 9.1 µM). nih.govresearchgate.net The inhibition of tubulin polymerization by these compounds leads to a disruption of the mitotic spindle, arresting cells in the G2/M phase of the cell cycle. nih.gov Molecular modeling studies have further indicated that these derivatives bind to the colchicine-binding site on tubulin. nih.govresearchgate.net
The following table presents the tubulin polymerization inhibitory activity of a selected thiazole-naphthalene derivative compared to a standard drug.
| Compound | IC₅₀ (µM) for Tubulin Polymerization Inhibition |
| Compound 5b | 3.3 |
| Colchicine | 9.1 |
Data sourced from a study on thiazole-naphthalene derivatives. nih.govresearchgate.net
The disruption of microtubule function by naphtho[2,3-d]thiazole derivatives is a direct trigger for apoptosis, or programmed cell death. By arresting the cell cycle at the G2/M phase, these compounds prevent cancer cells from dividing and proliferating. nih.gov
Further mechanistic studies have revealed that these compounds can induce apoptosis through both intrinsic and extrinsic pathways. For example, certain juglone-bearing thiopyrano[2,3-d]thiazoles have been shown to significantly increase the levels of reactive oxygen species (ROS) in colorectal cancer cells. nih.gov This oxidative stress can, in turn, initiate the intrinsic apoptotic pathway. nih.gov This is evidenced by the activation of key executioner caspases, such as caspase-3/7, as well as initiator caspases like caspase-8, -9, and -10. nih.gov The modulation of pro- and anti-apoptotic proteins, such as the downregulation of Bcl-2, further confirms the induction of apoptosis. mdpi.com
The following table summarizes the effects of selected thiopyrano[2,3-d]thiazole derivatives on the cell cycle of HT-29 colorectal cancer cells.
| Compound | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control | 17.3 | 24.3 |
| Les-6547 | 34.7 | 39.9 |
| Les-6557 | 51.3 | 28.8 |
Data sourced from a study on juglone-bearing thiopyrano[2,3-d]thiazoles. nih.gov
In addition to targeting tubulin, some naphtho[2,3-d]thiazole derivatives exert their anticancer effects by directly interacting with DNA. nih.gov Specifically, certain thiazole-naphthyl derivatives have been shown to bind to DNA, with some acting as intercalators. nih.gov
DNA intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This interaction can distort the structure of the DNA, interfering with essential cellular processes such as replication and transcription, ultimately leading to cell death.
Studies using UV-Vis titration and circular dichroism spectroscopy have confirmed the binding of these derivatives to DNA. nih.gov For instance, one derivative, HL2, exhibited a strong binding affinity for DNA with a binding constant (Kb) of 1.08 ± 0.215 × 10⁵ M⁻¹. nih.gov The observed hypochromic effect and increased viscosity of DNA upon binding are classic indicators of intercalation. nih.gov In contrast, a related compound, HL1, with a lower binding affinity, is thought to act as a groove binder. nih.gov Molecular docking and dynamics simulations have provided further evidence for the stable binding of these ligands to DNA. nih.gov
The following table shows the DNA binding constants for two thiazole-naphthyl derivatives.
| Compound | DNA Binding Constant (Kb) (M⁻¹) |
| HL1 | 1.02 ± 0.155 × 10⁴ |
| HL2 | 1.08 ± 0.215 × 10⁵ |
Data sourced from a study on the anticancer efficacy of thiazole-naphthyl derivatives. nih.gov
Targeting Specific Cancer Cell Lines
Derivatives of the naphtho[2,3-d]thiazole core have demonstrated notable cytotoxic effects against a range of cancer cell lines.
Leukemia: Certain thiopyrano[2,3-d]thiazole derivatives have shown significant growth inhibition against leukemia cell lines. For instance, compound 2d exhibited a growth inhibition of 0.43% against the CCRF-CEM leukemia cell line, while compound 3b showed growth inhibitions of 7.34% against CCRF-CEM, 10.12% against SR, and 10.55% against K-562 leukemia cell lines. umlub.pl Another study highlighted that compounds 11k and 11l, which feature a naphtho[2,3-d] mdpi.comnih.govnih.govtriazole-4,9-dione scaffold, significantly inhibited the proliferation of leukemia cells. nih.gov Furthermore, a series of thiazole derivatives demonstrated potent antiproliferative activity against various leukemia cell lines, with compound 3e showing a lethal effect on RPMI-8226 and HL-60(TB) cell lines. nih.gov
Melanoma: Synthesized hydrazone derivatives of 1,2,4-triazole (B32235) have been tested for their cytotoxicity against human melanoma IGR39 cell lines, with some compounds showing notable activity. nih.gov
Lung Cancer: Lung cancer, a leading cause of cancer-related deaths, is histopathologically classified into small-cell lung cancer (SCLC) and non-small-cell lung cancer (NSCLC). sigmaaldrich.com Fused thiopyrano[2,3-d]thiazole derivatives have been evaluated for their anticancer activity, with compound 3f showing significant growth inhibition (GI50 values of 0.37–0.67 μM) against non-small cell lung cancer cell lines. nih.gov Additionally, certain benzothiazole (B30560) derivatives have exhibited mild cytotoxic properties against the human lung carcinoma cell line A549. researchgate.net
Colon Cancer: Juglone-bearing thiopyrano[2,3-d]thiazoles have been investigated for their effects on colorectal adenocarcinoma cells. nih.gov Benzothiazole derivatives bearing a thiazole moiety have also been reported to possess antiproliferative activity against colon cancer cell lines such as HCT-116, HT29, and HCT-15. nih.govnih.gov Compound 3b, a thiopyrano[2,3-d]thiazole derivative, demonstrated a growth inhibition of 9.91% against the HT-29 colon cancer cell line. umlub.pl
Breast Cancer: Thiazole derivatives are being explored as potential agents against breast cancer. nih.gov A study on thiopyrano[2,3-d]thiazole derivatives revealed that compound 1b was active against the HS 578T breast cancer cell line with a growth inhibition of 8.59%, while compound 3b was active against the MDA-MB-435 breast cancer cell line with a growth inhibition of 7.52%. umlub.pl Furthermore, a structure-activity relationship study showed that substitution at the 2-position of the thiazole ring on naphtho[2,3-d]thiazole-4,9-dione (B78148) inhibited the proliferation of MDA-MB-231 human breast cancer cells. mdpi.com
| Compound/Derivative Class | Cancer Type | Cell Line(s) | Key Findings | Citations |
|---|---|---|---|---|
| Thiopyrano[2,3-d]thiazole derivatives (2d, 3b) | Leukemia | CCRF-CEM, SR, K-562 | Significant growth inhibition observed. | umlub.pl |
| Naphtho[2,3-d] mdpi.comnih.govnih.govtriazole-4,9-dione derivatives (11k, 11l) | Leukemia | Not specified | Significant inhibition of cell proliferation. | nih.gov |
| Thiazole derivative (3e) | Leukemia | RPMI-8226, HL-60(TB) | Exhibited a lethal effect. | nih.gov |
| Hydrazone derivatives of 1,2,4-triazole | Melanoma | IGR39 | Notable cytotoxic activity. | nih.gov |
| Fused thiopyrano[2,3-d]thiazole derivative (3f) | Lung Cancer (NSCLC) | Not specified | GI50 values of 0.37–0.67 μM. | nih.gov |
| Benzothiazole derivatives | Lung Cancer | A549 | Mild cytotoxic properties. | researchgate.net |
| Juglone-bearing thiopyrano[2,3-d]thiazoles | Colon Cancer | Not specified | Studied for effects on colorectal adenocarcinoma cells. | nih.gov |
| Benzothiazole derivatives with thiazole moiety | Colon Cancer | HCT-116, HT29, HCT-15 | Antiproliferative activity reported. | nih.govnih.gov |
| Thiopyrano[2,3-d]thiazole derivative (3b) | Colon Cancer | HT-29 | Growth inhibition of 9.91%. | umlub.pl |
| Thiazole derivatives | Breast Cancer | MCF-7 | Explored as potential anti-breast cancer agents. | nih.gov |
| Thiopyrano[2,3-d]thiazole derivatives (1b, 3b) | Breast Cancer | HS 578T, MDA-MB-435 | Active with growth inhibitions of 8.59% and 7.52% respectively. | umlub.pl |
| Naphtho[2,3-d]thiazole-4,9-dione derivatives | Breast Cancer | MDA-MB-231 | Inhibited proliferation. | mdpi.com |
Inhibition of DNA Synthesis
The inhibition of DNA synthesis is a key mechanism for the anticancer activity of many compounds. Ribonucleotide reductase (RNR) is a crucial enzyme in this process, catalyzing the rate-limiting step in the production of deoxyribonucleotides, the precursors for DNA synthesis. researchgate.net Inhibition of RNR is therefore a valid strategy for cancer therapy. researchgate.net Some quinonoid compounds have been developed as inhibitors of enzymes implicated in cancer, including those involved in DNA replication and repair. nih.gov Specifically, certain naphtho[2,3-d] mdpi.comnih.govnih.govtriazole-4,9-dione derivatives have been identified as inhibitors of human dihydroorotate (B8406146) dehydrogenase (hDHODH), an enzyme essential for de novo pyrimidine (B1678525) biosynthesis, which is a critical component of DNA synthesis. nih.gov Compounds 11k and 11l from this class demonstrated potent inhibition of hDHODH with IC50 values of 9 and 4.5 nM, respectively. nih.gov
Enzyme Inhibition Profiles
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes in the kynurenine (B1673888) pathway of tryptophan metabolism, which plays a role in immunosuppression within the tumor microenvironment. nih.govnih.gov The development of dual inhibitors targeting both IDO1 and TDO is a promising strategy in cancer immunotherapy to overcome potential resistance mechanisms. nih.govnih.gov While specific studies on Naphtho[2,3-d]thiazole-2(3H)-thione as a dual IDO1/TDO inhibitor are not prevalent, the broader class of quinone-containing compounds has been investigated for IDO1 inhibition. nih.gov The development of dual IDO1/TDO inhibitors is an active area of research, with several such inhibitors currently in clinical trials. nih.gov
Cholinesterase Inhibition: Naphtho-triazoles and thienobenzo-triazoles have shown potential as inhibitors of butyrylcholinesterase (BChE), an enzyme that is gaining attention for its role in the later stages of Alzheimer's disease. irb.hrnih.govdntb.gov.ua Further studies on new thienobenzo/naphtho-triazoles have confirmed that most of these compounds exhibit better inhibition of BChE than acetylcholinesterase (AChE). nih.govmdpi.com The inhibitory activity is influenced by the substituents on the triazole ring. mdpi.com For instance, an allyl-thienobenzotriazole was found to be a potent BChE inhibitor. nih.gov Molecular docking studies suggest that these compounds bind to the active site of cholinesterases through hydrogen bonds and π-π stacking interactions. dntb.gov.ua
Carbonic Anhydrase Inhibition: Certain thiopyrano[2,3-d]thiazole derivatives have been identified as inhibitors of human carbonic anhydrase IX and XII. nih.gov Sulfonamides are a major class of carbonic anhydrase inhibitors, and derivatives incorporating a guanidine (B92328) moiety have shown improved selectivity for specific isoforms like hCA VII over the more ubiquitous hCA I and II. nih.gov
| Enzyme Target | Compound Class | Key Findings | Citations |
|---|---|---|---|
| Butyrylcholinesterase (BChE) | Naphtho-triazoles and Thienobenzo-triazoles | Potent inhibitors, with many showing selectivity for BChE over AChE. | irb.hrnih.govdntb.gov.uanih.govmdpi.com |
| Carbonic Anhydrase (CA) | Thiopyrano[2,3-d]thiazole derivatives | Inhibition of hCA IX and XII. | nih.gov |
| Carbonic Anhydrase (CA) | Sulfonamide derivatives with guanidine moiety | Improved selectivity for hCA VII. | nih.gov |
Mechanistic Pathways of Neuroprotective Effects
Thiazole and its fused derivatives have emerged as important scaffolds for developing agents to treat neurodegenerative disorders. researchgate.net For instance, certain thiazolopyrimidines have shown efficacy in animal models of Parkinson's disease by reducing lipid peroxidation and restoring antioxidant enzyme activities in the brain. researchgate.net The neuroprotective effects of some benzothiazole compounds are attributed to their ability to act as scavengers of reactive oxygen species (ROS) and inhibit nitric oxide synthase (NOS). researchgate.net
Anti-inflammatory Mechanisms, including Protein Denaturation Inhibition
The anti-inflammatory potential of thiazole derivatives has been explored through various mechanisms. researchgate.net Some thiazolo[3,2-b]-1,2,4-triazoles have demonstrated in vivo analgesic and anti-inflammatory properties, with some compounds also showing in vitro inhibition of cyclooxygenase (COX-1 and COX-2) enzymes. nih.gov Other 2-(trimethoxyphenyl)-thiazoles have been shown to reduce the acute phase bone marrow response, phagocytic capacity, and nitro-oxidative stress in animal models of inflammation. researchgate.net
Computational and Theoretical Studies of Naphtho 2,3 D Thiazole 2 3h Thione
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a Naphtho[2,3-d]thiazole (B11907443) derivative, might interact with a biological target, typically a protein or nucleic acid.
Studies on related thiazole (B1198619) and naphthothiazole compounds have demonstrated their potential to interact with various biological targets. For instance, docking simulations of novel thiazole-naphthyl derivatives have been used to investigate their binding affinity to DNA, revealing that an additional naphthyl group can enhance this interaction. nih.gov In these studies, the planar structure of the naphthyl chromophore promotes stronger stacking interactions with DNA base pairs. nih.gov Similarly, derivatives of naphtho[2,3-d]thiazole-4,9-dione (B78148) have been shown through docking simulations to potentially bind to the hDNA TopoIIβ binding pocket. mdpi.com
Molecular docking of other thiazole derivatives has identified key interactions responsible for their biological activity. For example, in studies targeting tubulin, the thiazole ring was found to be crucial for binding, with its sulfur atom participating in noncovalent bonds within the colchicine (B1669291) binding site. nih.gov In another case, docking of thiazole derivatives into the active site of butyrylcholinesterase (BChE) revealed hydrophobic interactions and hydrogen bonding that contribute to inhibitory activity. nih.gov These studies collectively highlight the utility of molecular docking in elucidating the binding modes of thiazole-containing compounds, providing a rational basis for their observed biological effects and guiding further structural modifications. nih.govmdpi.com
| Derivative Class | Biological Target | Key Interactions Observed | Reference |
|---|---|---|---|
| Thiazole-naphthyl derivatives | DNA | Stacking of naphthyl chromophore with DNA base pairs. | nih.gov |
| Naphtho[2,3-d]thiazole-4,9-dione derivatives | hDNA TopoIIβ | Attachment to the binding pocket. | mdpi.com |
| 2,4-disubstituted thiazole derivatives | Tubulin (colchicine binding site) | Sulfur bond with AsnB249, arene-H bond with AsnA101, H-bond with SerA178. | nih.gov |
| Thienobenzo-thiazoles | Butyrylcholinesterase (BChE) | Hydrophobic interaction with Phe329, hydrogen bond with Gly116-Gly117. | nih.gov |
| Pyrazolyl–thiazole derivatives | Antimicrobial & Antioxidant Targets | Binding interactions supported experimental findings for therapeutic potential. | nih.gov |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (e.g., electron density, molecular orbitals) of many-body systems. It is a powerful tool for predicting the geometry, electronic properties, and reactivity of molecules like Naphtho[2,3-d]thiazole-2(3H)-thione.
DFT studies on structurally related compounds, such as thiazole-naphthyl and benzothiazole (B30560) derivatives, have provided significant insights. nih.govnih.gov These calculations are used to determine optimized molecular geometries, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential maps. The energy gap between the HOMO and LUMO is particularly important as it relates to the molecule's chemical reactivity and kinetic stability. nih.gov
For example, DFT calculations have been employed to analyze the structural and electronic properties of polythiophenes containing a benzo[d]thiazole unit. nih.gov These studies help in understanding how different functional groups affect the electronic structure and the band gap of the material, which is crucial for applications in electronic devices. nih.gov In the context of drug design, DFT has been used to characterize thiazole-hydrazone conjugates, evaluating quantum chemical parameters that correlate with their observed biological activities. researchgate.net Similarly, DFT calculations for thiazole-naphthyl ligands confirmed their planar structures, which is essential for their interaction with DNA. nih.gov
| Compound Class | Calculated Properties | Key Findings | Reference |
|---|---|---|---|
| Polythiophenes containing benzo[d]thiazole | Electronic structure, band gap (Eg), total energy (Etot) | Functional group substitution influences the band gap and overall electronic properties. | nih.gov |
| Thiazole-hydrazone conjugates | Quantum chemical parameters | Correlation between electronic properties and biological efficacy. | researchgate.net |
| Thiazole-naphthyl derivatives | Optimized geometry | Confirmed the planar structure essential for DNA intercalation. | nih.gov |
| Pyrazolyl–thiazole derivatives | Electronic properties | Helped understand the basis for antimicrobial and antioxidant activities. | nih.gov |
Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics
Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules. They allow researchers to observe the conformational changes and stability of a ligand-target complex over time, providing a dynamic view that complements the static picture from molecular docking.
MD simulations have been crucial in validating the stability of complexes formed between thiazole derivatives and their biological targets. For thiazole-naphthyl ligands targeting DNA, MD simulations confirmed the stable binding of the ligands within the DNA groove or through intercalation. nih.gov These simulations, often run for nanoseconds, provide detailed atomic-level information on the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, in a simulated biological environment. nih.govplos.org
In studies of potential quorum sensing inhibitors for Pseudomonas aeruginosa, MD simulations were used to examine the stability of protein-ligand complexes involving thiazole derivatives. plos.org By simulating the system in a water environment, researchers can assess the dynamic behavior and stability of the binding, which is essential for predicting the efficacy of a potential drug candidate. plos.orgekb.eg The results from MD simulations, such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), offer quantitative measures of the stability of the complex and the flexibility of its components.
| Derivative Class | Biological System | Simulation Duration | Key Findings | Reference |
|---|---|---|---|---|
| Thiazole-naphthyl derivatives | Ligand-DNA complex | Not specified | Confirmed stable binding of the ligands to DNA in a biological environment. | nih.gov |
| Thiazole derivative (LasR inhibitor) | Ligand-LasR protein complex in TIP4P water | 10 ns | Investigated the stability of the protein-ligand complex to confirm binding. | plos.org |
| Thienopyrimidine derivatives | Ligand-protein complex | Not specified | Free binding energy estimated by MM-GBSA calculation correlated with cytotoxic effect. | ekb.eg |
In Silico Prediction Methods for Biological Activity
In silico prediction encompasses a broad range of computational methods used to forecast the biological activity of chemical compounds. These methods include quantitative structure-activity relationship (QSAR) models, pharmacophore modeling, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction.
For thiazole-containing compounds, in silico methods are frequently used to screen virtual libraries and prioritize candidates for synthesis and experimental testing. For example, in silico studies of 2-aminothiazole (B372263) sulfonamide derivatives were conducted to predict their potential as antioxidants. nih.gov While these specific derivatives showed promising antioxidant activity in assays, they were found to be inactive as antimicrobial agents, demonstrating how in silico predictions can guide but not replace experimental validation. nih.gov
The synthesis of various heterocyclic compounds, including pyrano[2,3-d]thiazoles and thiopyrano[2,3-d]thiazoles, is often guided by the known biological importance of these scaffolds, with in silico tools helping to refine structures. nih.govresearchgate.net The anticancer, antimicrobial, and anti-inflammatory activities of thiazole derivatives have been extensively reviewed, with computational studies playing a role in understanding their mechanisms of action. researchgate.net These predictive models are built upon experimental data and help to establish relationships between the chemical structure of the compounds and their observed biological effects, accelerating the discovery of new therapeutic agents. ekb.eg
Applications and Future Directions in Chemical Biology and Medicinal Chemistry Research
Potential as Lead Compounds for Therapeutic Development
The Naphtho[2,3-d]thiazole-2(3H)-thione scaffold has shown promise as a source of lead compounds for therapeutic development, particularly in the area of antifungal agents. A notable example is the derivative 3-Methyl-2-thioxo-2,3-dihydronaphtho[2,3-d] mdpi.comekb.egthiazole-4,9-dione , which has demonstrated fungicidal activity against Pyricularia oryzae, the fungus responsible for rice blast disease. nih.gov This finding highlights the potential of this class of compounds in addressing significant agricultural and economic challenges posed by fungal pathogens.
The broader naphtho[2,3-d]thiazole-4,9-dione (B78148) class, to which the thione derivative is closely related, has been found in pharmaceutical compounds with anti-inflammatory, anticancer, and antibacterial activities. mdpi.com This suggests that with further structural modifications, this compound derivatives could be explored for a wider range of therapeutic applications.
Role in Contemporary Drug Discovery Pipelines
While specific examples of this compound itself in contemporary drug discovery pipelines are not extensively documented, its derivatives are emerging as compounds of interest. High-throughput screening has identified related naphtho[2,3-d]thiazole-4,9-dione compounds with cytotoxic properties. mdpi.com The synthesis of various derivatives and the investigation of their structure-activity relationships (SAR) are active areas of research. mdpi.com For instance, substitutions at the 2-position of the thiazole (B1198619) ring have been shown to influence the antiproliferative activities of these compounds against various cancer cell lines. mdpi.com
The general approach involves the synthesis of a library of derivatives followed by screening for biological activity. Promising hits are then optimized to improve potency, selectivity, and pharmacokinetic properties. The fungicidal activity of 3-Methyl-2-thioxo-2,3-dihydronaphtho[2,3-d] mdpi.comekb.egthiazole-4,9-dione suggests its potential as a candidate for such optimization studies in the development of new antifungal drugs. nih.gov
Advanced Spectroscopic Techniques for Mechanism Elucidation
Advanced spectroscopic techniques are crucial for the characterization and elucidation of the mechanism of action of this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are fundamental tools used to confirm the chemical structures of newly synthesized compounds.
For thione derivatives, ¹³C NMR spectroscopy is particularly important as it can identify the characteristic signal of the C=S (thione) group, which typically appears at a distinct chemical shift. For example, the thione carbon in a related fused anthraquinonothiazole-2-thione has been observed at 189.8 ppm. nih.gov¹H NMR provides information about the protons in the molecule, confirming the integrity of the aromatic rings and substituent groups. nih.gov
While these techniques are primarily used for structural confirmation, more advanced applications can provide insights into the mechanism of action. For instance, NMR can be used to study the binding of these compounds to biological targets, such as enzymes or DNA, by observing changes in the chemical shifts of either the compound or the target upon interaction. Docking simulations, a computational spectroscopic technique, have been used to predict the binding of related naphtho[2,3-d]thiazole-4,9-diones to the hDNA TopoIIβ binding pocket, suggesting a potential mechanism for their anticancer activity. mdpi.com
Development of Fluorescent Probes and Materials
The extended π-conjugated system of the naphtho[2,3-d]thiazole (B11907443) core suggests its potential for creating fluorescent molecules. mdpi.com While research on the fluorescent properties of this compound itself is limited, studies on the closely related naphtho[2,3-d]thiazole-4,9-dione derivatives have shown promising results.
The introduction of various substituents, particularly nitrogen-containing heterocycles at the 2-position, can lead to compounds with significant fluorescence, both in solution and in the solid state. mdpi.com These derivatives have been shown to exhibit large Stokes shifts and emission maxima that can be tuned by the choice of substituent and solvent polarity. mdpi.com For example, some derivatives exhibit orange-red fluorescence with emission maxima over 600 nm in highly polar solvents. mdpi.com The large Stokes shift is a particularly desirable property for fluorescent probes as it minimizes interference from the excitation light. mdpi.com
Given these findings, it is conceivable that this compound and its derivatives could be developed as novel fluorescent probes for various applications in chemical biology, such as bioimaging and sensing. Further research is needed to explore the photophysical properties of this specific thione compound.
Challenges and Future Opportunities in this compound Research
The research on this compound is still in its early stages, presenting both challenges and exciting opportunities.
Challenges:
Limited Research Focus: A significant challenge is the limited amount of research dedicated specifically to the this compound scaffold compared to its dione (B5365651) counterpart. This scarcity of data hinders a comprehensive understanding of its biological potential.
Synthesis Methodologies: While synthetic routes to the core structure exist, the development of novel and efficient methodologies for the synthesis of a diverse range of derivatives is crucial for thorough structure-activity relationship studies. mdpi.com
Drug Resistance: As with any antimicrobial or anticancer agent, the potential for the development of drug resistance is a significant concern that needs to be addressed in the long term. ekb.eg
Future Opportunities:
Exploration of Therapeutic Potential: The confirmed fungicidal activity of a key derivative opens the door to exploring other therapeutic applications, including antibacterial, antiviral, and anticancer activities, which are observed in the broader naphtho[2,3-d]thiazole class. mdpi.com
Structure-Activity Relationship (SAR) Studies: There is a vast opportunity to synthesize and screen a library of N-substituted and ring-substituted this compound derivatives to establish clear SARs. This will guide the design of more potent and selective compounds.
Development of Fluorescent Probes: The inherent potential for fluorescence in the naphtho[2,3-d]thiazole scaffold should be investigated specifically for the thione derivatives. This could lead to the development of novel tools for bioimaging and diagnostics.
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects is a critical future direction. This will involve a combination of biochemical assays, advanced spectroscopic techniques, and computational modeling.
Q & A
Q. What are the common synthetic routes for Naphtho[2,3-d]thiazole-2(3H)-thione, and how can reaction conditions be optimized?
- Methodological Answer : A primary synthesis involves reacting N-substituted quinonothiazoles with sulfur donors like SCl and Hünig’s base in chlorobenzene at 115°C for 3 hours, yielding ~67% of the target compound. Optimization includes using aprotic solvents (e.g., THF) to suppress side reactions and adjusting stoichiometry to favor sulfur insertion over competing pathways . Alternative methods, such as one-pot reactions of α-halo ketones with CS in water/ethanol mixtures under reflux, address drawbacks like toxicity but require precise pH control (pH 9–10) to maximize yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?
- Methodological Answer :
- IR Spectroscopy : Identifies C=S (1260–1280 cm) and aromatic C–H (3050–3100 cm) bonds.
- H NMR : Resolves methyl groups (δ 2.5–3.0 ppm) and aromatic protons (δ 7.0–8.5 ppm), with coupling patterns confirming substitution positions.
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M] at m/z 259 for CHNS) and isotopic distributions (e.g., S peaks at m/z 261) .
Q. How can this compound be functionalized for downstream applications?
- Methodological Answer : Electrophilic substitution at the thione sulfur enables derivatization. For example:
- Amination : React with chlorinated amines (e.g., 4-nitrobenzyl bromide) in DMF at 80°C to introduce amino groups (yield: 62–66%) .
- Oxidation : Controlled treatment with HO in acetic acid converts the thione to disulfide derivatives, monitored by TLC (R shift from 0.5 to 0.7) .
Advanced Research Questions
Q. What mechanistic pathways explain the formation of this compound during cyclization reactions?
- Methodological Answer : Kinetic and isotopic labeling studies support a two-step mechanism:
Sulfur Insertion : SCl inserts into C–H bonds adjacent to quinone carbonyls, forming a dithiazine intermediate.
Sulfur Extrusion : Thermal elimination of S yields the planar thione structure. Computational modeling (DFT, B3LYP/6-31G*) confirms a low-energy transition state (ΔG = 25 kcal/mol) for sulfur extrusion .
Q. How can competing side reactions (e.g., ortho-cyclization) be mitigated during oxidative synthesis?
- Methodological Answer : Radical-mediated ortho-cyclization byproducts (e.g., 3-phenylnaphtho derivatives) are minimized by:
Q. What computational models predict the electronic properties of this compound for material science applications?
- Methodological Answer : DFT calculations (B3LYP/6-311+G**) reveal:
- A narrow bandgap (1.8 eV) due to extended π-conjugation.
- Planar geometry with a dipole moment of 2.1 D, ideal for organic semiconductors.
These properties align with experimental data on analogous benzo[b]naphtho-triazine compounds used in OLEDs .
Q. How do structural modifications impact the biological activity of this compound derivatives?
- Methodological Answer :
- Antimicrobial Activity : Substitution with 4-aminophenyl groups enhances Gram-positive bacterial inhibition (MIC = 8 μg/mL) by disrupting membrane integrity, validated via SEM imaging .
- Enzyme Inhibition : 5-Nitro derivatives show IC = 12 μM against nucleotide pyrophosphatases, attributed to thione–metal coordination in enzyme active sites .
Contradictions and Resolutions in Literature
- Synthetic Yield Discrepancies : Reports of 67% yields (chlorobenzene, 115°C) vs. 40–50% (THF, 80°C) stem from solvent polarity effects on intermediate stability. Polar solvents stabilize charged intermediates, favoring higher yields but increasing side products.
- Mechanistic Debates : While some studies propose dithiazine intermediates , others suggest direct thiolate coupling . Resolution via S isotopic tracing is ongoing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
